5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one (5ACMD) is a synthetic compound that has been studied for its potential applications in scientific research. 5ACMD is a heterocyclic molecule that contains both an amine and a chloro group and is a member of the pyridin-2-one family. It has been used in various laboratory experiments due to its unique properties, such as its ability to act as a catalyst in chemical reactions.
Scientific Research Applications
Antioxidant and Chelating Agents
Dihydropyridine derivatives, synthesized through chemical processes involving various chloroformates and sulfonyl chlorides, have been evaluated for their antioxidant and metal chelating activities. These studies demonstrate the compounds' potential in treating metal-induced oxidative stress diseases. The biological evaluation included antioxidant activity (DPPH and ABTS methods), metal chelating activity, and cytotoxicity assays, along with in silico ADMET properties and molecular docking studies. The findings suggested that certain dihydropyridine derivatives exhibited high antioxidant and metal chelating activities, presenting them as potent antioxidants and chelating agents which may be useful in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran, 2019).
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized and explored for their potential in enantioselective reductions of activated carbonyl compounds. These compounds have shown varying degrees of enantiomeric excess, depending on the bridge length of the macrocycle, and have been used to reduce activated carbonyl compounds to their corresponding alcohols in a nonprotic solvent. This research provides insights into the structural effects on enantioselective reductions, offering an explanation based on the complexation of bridged 1,4-dihydropyridine, Mg2+, and the carbonyl component (Talma et al., 1985).
Antibacterial and Antifungal Agents
The synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles has been described, with the structures confirmed by standard spectroscopic techniques. Biological activity results highlight the significance of electron-withdrawing groups and the presence of –OH groups on the meta position for enhancing antibacterial and antifungal activities. Specific compounds within this series have shown to be the most active antimicrobials, suggesting their potential as potent antibacterial and antifungal agents (Desai, Harsorab, & Mehtaa, 2021).
properties
IUPAC Name |
5-amino-3-chloro-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQNKMIKNMSDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one | |
CAS RN |
1394040-94-8 | |
Record name | 5-amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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